

Physical properties of (r)-Butane-1,2,4-triol (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (r)-Butane-1,2,4-triol

Cat. No.: B1277177

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(R)-Butane-1,2,4-triol**

This technical guide provides a comprehensive overview of the key physical properties of **(R)-Butane-1,2,4-triol**, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this chiral triol in their work. **(R)-Butane-1,2,4-triol** serves as a crucial building block in the synthesis of various optically active molecules, including pharmaceuticals.[\[1\]](#)

Physical Properties Data

The physical properties of **(R)-Butane-1,2,4-triol** are summarized in the table below. It is important to note that the boiling point is highly dependent on pressure, and values are often reported at reduced pressures to prevent decomposition at higher temperatures.

Physical Property	Value	Conditions
Boiling Point	150 °C	Not specified
167-168 °C	@ 11 Torr[2]	
190-191 °C	@ 18 mmHg	
281 °C	Atmospheric pressure[3]	
Density	1.19 g/mL	@ 25 °C[4]
1.184 g/mL	@ 20 °C	
1.1772 g/cm ³	@ 19.64 °C[2]	
1.1505 g/cm ³	Not specified[3]	
Molecular Formula	C ₄ H ₁₀ O ₃	[1]
Molecular Weight	106.12 g/mol	[1]
Appearance	Colorless, viscous liquid	[3]

Experimental Protocols

The following sections detail the methodologies for determining the boiling point and density of **(R)-Butane-1,2,4-triol**.

Boiling Point Determination (Micro-Boiling Point Method)

Given the small sample sizes often involved in research, the micro-boiling point or Thiele tube method is a suitable and accurate technique.[5][6]

Apparatus:

- Thiele tube
- Heat source (Bunsen burner or oil bath)
- Thermometer

- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: Fill the small test tube to about half-full with **(R)-Butane-1,2,4-triol**.[\[6\]](#)
- Capillary Inversion: Place the capillary tube into the test tube with the open end down.[\[6\]](#)
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[\[6\]](#)
- Heating: Place the assembly in the Thiele tube containing heating oil, ensuring the rubber band is above the oil level.[\[5\]](#)
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[\[5\]](#)
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn into the capillary tube.[\[5\]](#)[\[6\]](#)
- Correction: Record the barometric pressure. If the pressure is not at sea level (760 mmHg), a correction may be necessary.

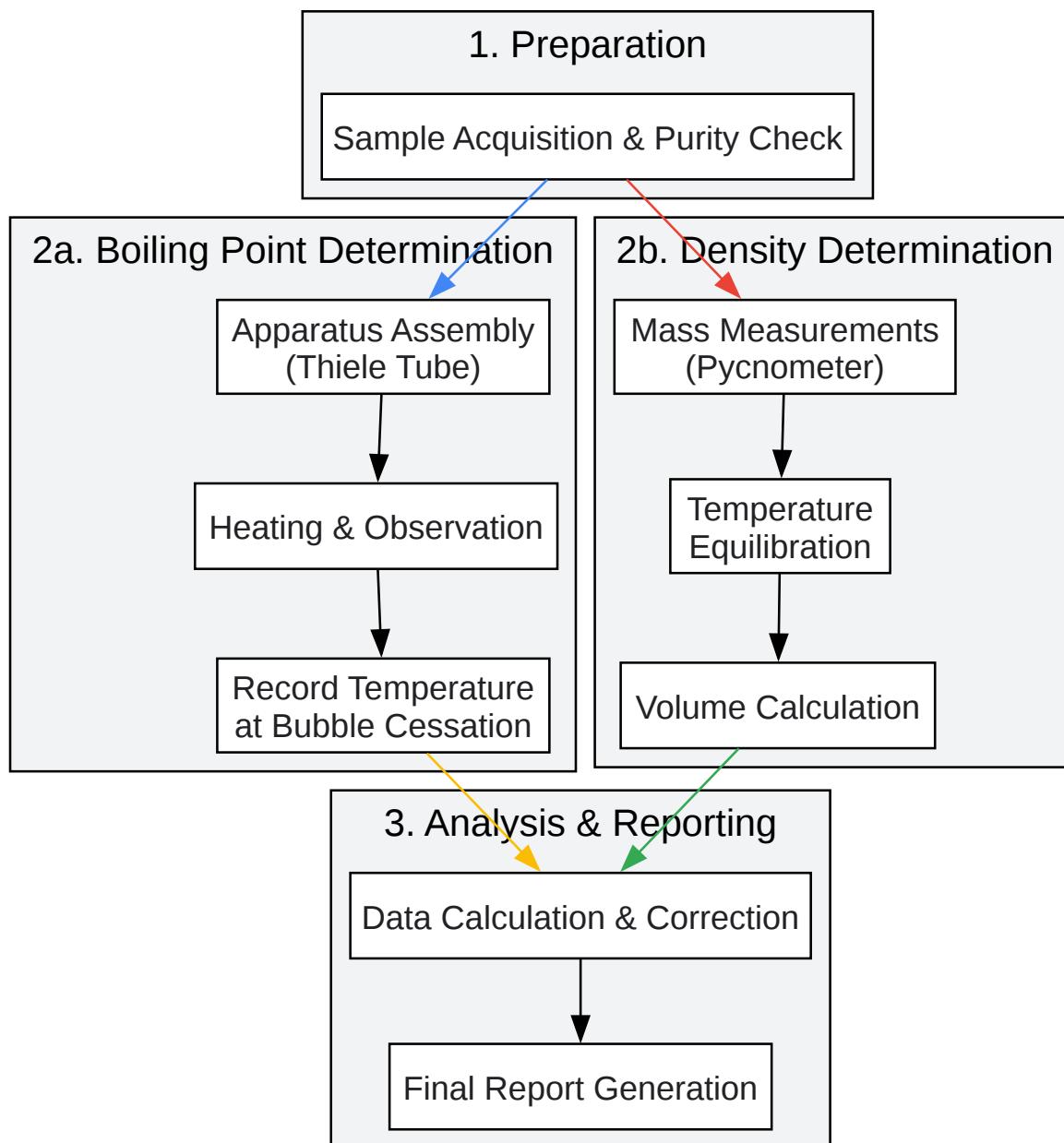
Density Determination (Pycnometer Method)

A pycnometer is used to accurately determine the density of a liquid by measuring a precise volume.[\[7\]](#)

Apparatus:

- Pycnometer (a specific gravity bottle)

- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature bath
- **(R)-Butane-1,2,4-triol** sample


Procedure:

- Mass of Empty Pycnometer: Clean and dry the pycnometer and measure its mass (m_1).
- Mass of Pycnometer with Water: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium. Measure the mass of the pycnometer filled with water (m_2).
- Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with **(R)-Butane-1,2,4-triol**, again ensuring no air bubbles. Equilibrate to the same temperature as the water and measure its mass (m_3).
- Calculation:
 - Calculate the mass of the water: $m_{\text{water}} = m_2 - m_1$
 - Calculate the volume of the pycnometer using the known density of water (ρ_{water}) at the specific temperature: $V = m_{\text{water}} / \rho_{\text{water}}$
 - Calculate the mass of the sample: $m_{\text{sample}} = m_3 - m_1$
 - Calculate the density of the sample (ρ_{sample}): $\rho_{\text{sample}} = m_{\text{sample}} / V$

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of **(R)-Butane-1,2,4-triol**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining the boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (r)-Butane-1,2,4-triol | 70005-88-8 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. (R)-(+)-1,2,4-BUTANETRIOL | 70005-88-8 [chemicalbook.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.libretexts.org [eng.libretexts.org]
- To cite this document: BenchChem. [Physical properties of (r)-Butane-1,2,4-triol (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277177#physical-properties-of-r-butane-1-2-4-triol-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com